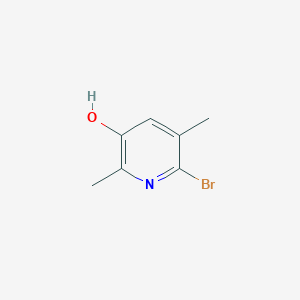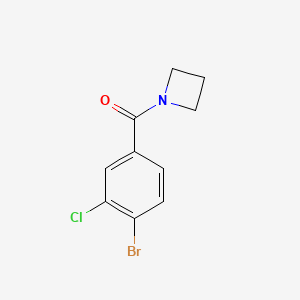
1-(4-Bromo-3-clorobenzoil)azetidina
Descripción general
Descripción
1-(4-Bromo-3-chlorobenzoyl)azetidine is a chemical compound that belongs to the azetidine family. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-chlorobenzoyl)azetidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
Mode of Action
Azetidines, the core structure of 1-(4-Bromo-3-chlorobenzoyl)azetidine, are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . .
Biochemical Pathways
The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines
Result of Action
, suggesting that they may have diverse effects at the molecular and cellular level.
Análisis Bioquímico
Biochemical Properties
1-(4-Bromo-3-chlorobenzoyl)azetidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions . These interactions are primarily driven by the compound’s strained ring structure, which makes it an excellent candidate for ring-opening and expansion reactions. Additionally, 1-(4-Bromo-3-chlorobenzoyl)azetidine has been found to act as an amino acid surrogate, making it valuable in peptidomimetic and nucleic acid chemistry .
Cellular Effects
The effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 1-(4-Bromo-3-chlorobenzoyl)azetidine can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Furthermore, this compound has been observed to impact cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Bromo-3-chlorobenzoyl)azetidine involves its interaction with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. The strained ring structure of 1-(4-Bromo-3-chlorobenzoyl)azetidine allows it to participate in ring-opening reactions, which can result in the formation of reactive intermediates that interact with biomolecules . Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that 1-(4-Bromo-3-chlorobenzoyl)azetidine can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of 1-(4-Bromo-3-chlorobenzoyl)azetidine vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects on cellular function and metabolism . At higher doses, 1-(4-Bromo-3-chlorobenzoyl)azetidine can exhibit toxic or adverse effects, including cellular damage and disruption of metabolic pathways . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in potential clinical applications.
Metabolic Pathways
1-(4-Bromo-3-chlorobenzoyl)azetidine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to influence the activity of key metabolic enzymes, leading to changes in the levels of specific metabolites . Additionally, 1-(4-Bromo-3-chlorobenzoyl)azetidine can affect the overall metabolic balance within cells, contributing to its potential therapeutic effects .
Transport and Distribution
The transport and distribution of 1-(4-Bromo-3-chlorobenzoyl)azetidine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of 1-(4-Bromo-3-chlorobenzoyl)azetidine within specific tissues are important for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 1-(4-Bromo-3-chlorobenzoyl)azetidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound has been observed to localize within the nucleus, cytoplasm, and other cellular organelles, where it interacts with biomolecules to exert its effects . Understanding the subcellular localization of 1-(4-Bromo-3-chlorobenzoyl)azetidine is crucial for elucidating its mechanism of action and potential therapeutic applications .
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-chlorobenzoyl)azetidine typically involves the reaction of 4-bromo-3-chlorobenzoyl chloride with azetidine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, facilitates the formation of the desired product .
Industrial production methods for azetidines often involve the use of microwave irradiation and solid supports to enhance reaction efficiency and yield . These methods are scalable and can be adapted for the large-scale production of 1-(4-Bromo-3-chlorobenzoyl)azetidine.
Análisis De Reacciones Químicas
1-(4-Bromo-3-chlorobenzoyl)azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The azetidine ring can undergo cyclization reactions to form larger ring systems or fused heterocycles.
Common reagents used in these reactions include isothiocyanates, dimethylsulfoxonium methylide, and various oxidizing and reducing agents . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
1-(4-Bromo-3-chlorobenzoyl)azetidine can be compared with other azetidine derivatives and related compounds such as aziridines. Azetidines are generally more stable than aziridines due to their larger ring size, which reduces ring strain
Similar compounds include:
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Other Azetidine Derivatives: Compounds with different substitution patterns on the azetidine ring, leading to variations in reactivity and applications.
Propiedades
IUPAC Name |
azetidin-1-yl-(4-bromo-3-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO/c11-8-3-2-7(6-9(8)12)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDVHYUXOIBBBFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


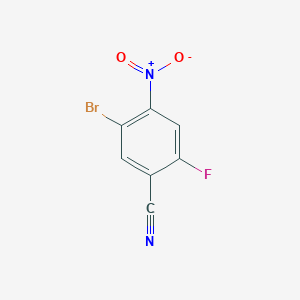
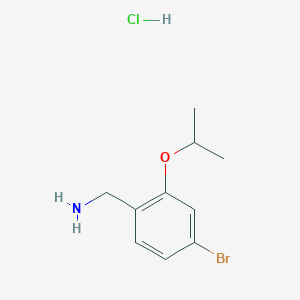
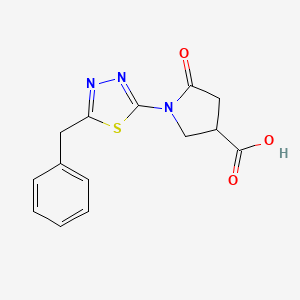
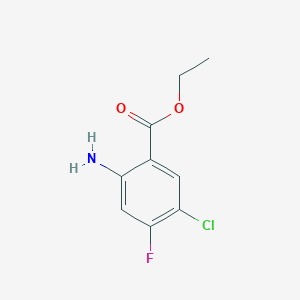
![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)
![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)
![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)
![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)
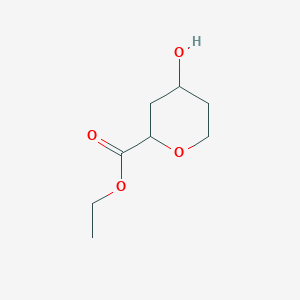
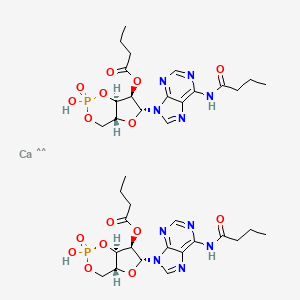
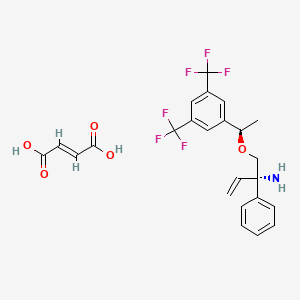
![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)
![1-Bromo-4-fluoro-6,7,8,9-tetrahydro-5h-benzo[7]annulen-5-one](/img/structure/B1383860.png)
